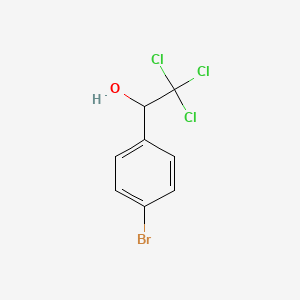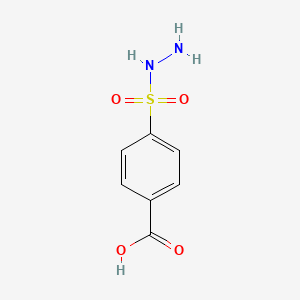
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-, also known as Isodihydrolavandulol, is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a hexenyl group with methyl and isopropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexen-1-ol with isopropyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- often involves the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Applications De Recherche Scientifique
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-: Similar in structure but differs in the presence of a cyclohexenyl group instead of a hexenyl group.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Similar molecular formula but differs in the saturation of the carbon chain.
Uniqueness
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hexenyl group with methyl and isopropyl substituents makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
40853-53-0 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(E)-5-methyl-2-propan-2-ylhex-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h6,8-9,11H,5,7H2,1-4H3/b10-6- |
Clé InChI |
VUGJPGPMYGKRPW-POHAHGRESA-N |
SMILES |
CC(C)CC=C(CO)C(C)C |
SMILES isomérique |
CC(C)C/C=C(/CO)\C(C)C |
SMILES canonique |
CC(C)CC=C(CO)C(C)C |
Key on ui other cas no. |
40853-53-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B1617901.png)


![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)



![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)




![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
